molecular formula C10H5ClF3NO2S2 B2948055 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride CAS No. 1909337-34-3

3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride

Cat. No.: B2948055
CAS No.: 1909337-34-3
M. Wt: 327.72
InChI Key: SQPDZDJULXCAFM-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride is an organofluorine compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring and a sulfonyl chloride group

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and temperature control to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and various oxidized or reduced derivatives of the thiazole ring .

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride is unique due to the combination of the trifluoromethyl group, thiazole ring, and sulfonyl chloride group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO2S2/c11-19(16,17)8-5-18-15-9(8)6-2-1-3-7(4-6)10(12,13)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPDZDJULXCAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NSC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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